![molecular formula C8H4ClN3O B12590496 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile CAS No. 651306-49-9](/img/structure/B12590496.png)
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile is a chemical compound with the molecular formula C8H4ClN3O It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-chloro-3H-diazirine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the diazirine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a photoreactive cross-linker in the study of molecular interactions and protein-ligand binding.
Biology: The compound is employed in photoaffinity labeling to investigate protein-protein interactions and enzyme activities.
Industry: The compound is used in the development of advanced materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can form covalent bonds with nearby molecules. This property makes it useful in photoaffinity labeling and cross-linking studies. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-Trifluoromethyl-3H-diazirin-3-yl)oxy]benzonitrile
- 4-[(3-Bromo-3H-diazirin-3-yl)oxy]benzonitrile
- 4-[(3-Methyl-3H-diazirin-3-yl)oxy]benzonitrile
Uniqueness
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile is unique due to the presence of the chloro group in the diazirine ring, which can influence its reactivity and the types of interactions it can form. This makes it distinct from other diazirine derivatives and can provide specific advantages in certain applications, such as enhanced photoreactivity or selective binding to target molecules.
Eigenschaften
CAS-Nummer |
651306-49-9 |
|---|---|
Molekularformel |
C8H4ClN3O |
Molekulargewicht |
193.59 g/mol |
IUPAC-Name |
4-(3-chlorodiazirin-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C8H4ClN3O/c9-8(11-12-8)13-7-3-1-6(5-10)2-4-7/h1-4H |
InChI-Schlüssel |
LAWQWIRTKKKOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2(N=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)
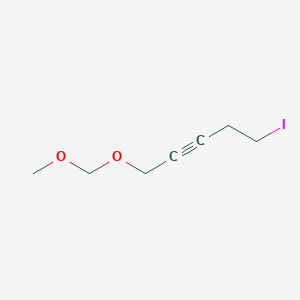
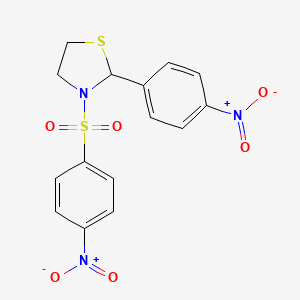
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)
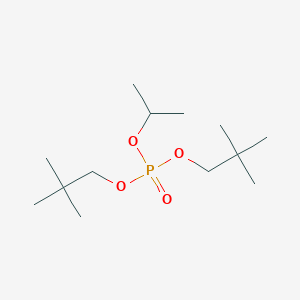

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
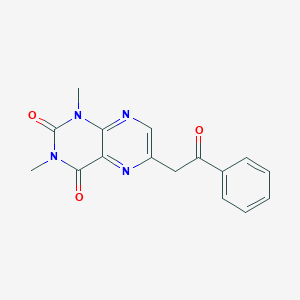
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
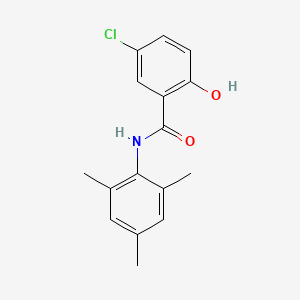
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
